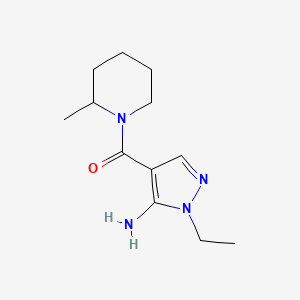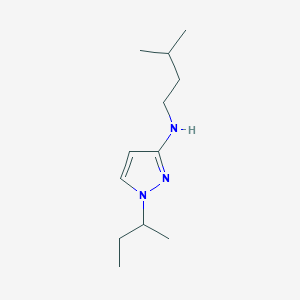![molecular formula C5H13N2O4P B11733922 (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a hydroxy group, and a phosphoryl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with a phosphorylating agent. One common method includes the use of aminoethylphosphonic acid as a starting material, which undergoes a series of reactions to introduce the hydroxy group and form the desired compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phosphoryl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can produce a variety of phosphorylated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation processes, which are crucial in regulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acids with phosphoryl groups, such as phosphoserine and phosphothreonine. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid apart is its unique combination of an amino group, hydroxy group, and phosphoryl group, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H13N2O4P |
|---|---|
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
(2S)-2-[[1-aminoethyl(hydroxy)phosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-3(5(8)9)7-12(10,11)4(2)6/h3-4H,6H2,1-2H3,(H,8,9)(H2,7,10,11)/t3-,4?/m0/s1 |
InChI-Schlüssel |
KNMLERFAMCGAST-WUCPZUCCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NP(=O)(C(C)N)O |
Kanonische SMILES |
CC(C(=O)O)NP(=O)(C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)



![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
